molecular formula C20H22N4OS B6569733 N-cyclohexyl-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide CAS No. 1021255-10-6

N-cyclohexyl-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide

Cat. No.: B6569733
CAS No.: 1021255-10-6
M. Wt: 366.5 g/mol
InChI Key: ZPHRODSHBYSUPJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a phenyl group at position 2 and a sulfanyl acetamide moiety at position 3. The cyclohexyl group attached to the acetamide nitrogen distinguishes it from structurally related compounds.

Properties

IUPAC Name

N-cyclohexyl-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c25-19(22-16-9-5-2-6-10-16)14-26-20-18-13-17(15-7-3-1-4-8-15)23-24(18)12-11-21-20/h1,3-4,7-8,11-13,16H,2,5-6,9-10,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHRODSHBYSUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazolo[1,5-a]pyrazine Cores

The following compounds share the pyrazolo[1,5-a]pyrazine backbone but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Features
N-cyclohexyl-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide R1 = Phenyl, R2 = Cyclohexyl C20H21N3OS 343.47* Bulky aliphatic substituent enhances lipophilicity.
N-(4-Methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide R1 = Phenyl, R2 = 4-Methylphenyl C21H18N3OS 360.45 Aromatic methyl group may improve metabolic stability .
2-{[2-(2-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide R1 = 2-Butoxyphenyl, R2 = 3-Chloro-2-methylphenyl C24H24ClN3O2S 454.98 Ether and chloro groups increase polarity and potential target affinity .
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide R1 = 4-Chlorophenyl, R2 = 3-(Methylsulfanyl)phenyl C21H17ClN4OS2 440.96 Chloro and methylsulfanyl groups enhance electronic interactions .

*Calculated molecular weight based on formula.

Key Observations:
  • Electronic Modulation : Electron-withdrawing groups (e.g., chloro in ) may enhance binding to electrophilic regions of enzymes, while electron-donating groups (e.g., butoxy in ) could influence conformational flexibility.

Comparison with Pyrazolo[1,5-a]pyrimidine and Oxadiazole Analogues

Pyrazolo[1,5-a]pyrimidine Acetamides
  • N,N-Diethyl-2-(2-(4-iodophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (): Used in radiosynthesis due to the iodophenyl group, enabling radiolabeling for imaging studies. Demonstrates the versatility of pyrazolo-heterocycles in diagnostic applications .
Oxadiazole-Based Acetamides ():

Compounds such as 8t , 8u , 8v , and 8w feature a 1,3,4-oxadiazole ring instead of pyrazolo-pyrazine. Key differences include:

  • Bioactivity : These compounds exhibit LOX inhibition (8t: IC50 = 12.3 µM), α-glucosidase inhibition (8u: IC50 = 18.7 µM), and BChE inhibition (8v: IC50 = 9.8 µM) .

Preparation Methods

Cyclization of N-Amino-2-Iminopyridines with β-Diketones

A robust approach involves the reaction of N-amino-2-iminopyridines with β-diketones under oxidative conditions. For example, N-amino-2-iminopyridine* reacts with ethyl acetoacetate in ethanol containing acetic acid (6 equivalents) under an oxygen atmosphere (1 atm) at 130°C for 18 hours. This oxidative cross-dehydrogenative coupling (CDC) forms the pyrazolo[1,5-a]pyrazine core via:

  • Nucleophilic addition of the enol form of the β-diketone to the N-amino-2-iminopyridine.

  • Oxidative dehydrogenation mediated by molecular oxygen.

  • Cyclization and dehydration to yield the fused heterocycle.

Key Optimization Parameters

  • Acid Catalyst : Acetic acid (6 equivalents) enhances reaction efficiency by stabilizing intermediates.

  • Atmosphere : Molecular oxygen (94% yield) outperforms air (74%) or inert atmospheres (6%).

EntryAcid (Equiv)AtmosphereYield (%)
1HOAc (6)O₂94
2HOAc (6)Air74
3NoneAr6

[3+2] Cycloaddition of N-Aminopyridinium Ylides

An alternative one-step method employs N-aminopyridinium ylides as 1,3-dipoles reacting with ynals (ynaldehyde derivatives). This strategy constructs the pyrazolo[1,5-a]pyrazine core while introducing functional groups such as cyano substituents. For instance, ynals undergo [3+2] cycloaddition with N-aminopyridinium ylides in dichloromethane at 25°C, yielding cyanated pyrazolo[1,5-a]pyridines in 72–89% yields.

Functionalization of the Pyrazolo[1,5-a]pyrazine Core

Sulfanylation at Position 4

The sulfanyl (-S-) group is installed via nucleophilic aromatic substitution (SNAr) or metal-catalyzed thiolation:

  • SNAr : Reaction of 4-chloropyrazolo[1,5-a]pyrazine with potassium thioacetate in dimethylformamide (DMF) at 120°C yields the 4-sulfanyl intermediate.

  • Copper-Catalyzed Thiolation : Using CuI (10 mol%) and 1,10-phenanthroline as a ligand, 4-iodopyrazolo[1,5-a]pyrazine couples with thiols (e.g., thiourea) in dimethyl sulfoxide (DMSO) at 100°C.

Synthesis of the Acetamide Side Chain

Preparation of 2-Sulfanylacetic Acid

2-Sulfanylacetic acid is synthesized by hydrolyzing ethyl 2-sulfanylacetate with aqueous NaOH (2 M) at 60°C for 4 hours, followed by acidification with HCl.

Coupling with Cyclohexylamine

The acetamide moiety is formed via carbodiimide-mediated coupling:

  • Activation : 2-Sulfanylacetic acid reacts with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane (DCM) at 0°C for 1 hour.

  • Amination : The activated ester reacts with cyclohexylamine in DCM at 25°C for 12 hours, yielding N-cyclohexyl-2-sulfanylacetamide*.

Final Assembly of the Target Compound

Thiol-Ene Click Chemistry

The sulfanylacetamide side chain is conjugated to the 4-sulfanylpyrazolo[1,5-a]pyrazine via a disulfide bond:

  • Oxidation : Treatment of N-cyclohexyl-2-sulfanylacetamide* with hydrogen peroxide (30%) in ethanol forms the disulfide.

  • Ligand Exchange : Reaction with 4-mercaptopyrazolo[1,5-a]pyrazine in the presence of triethylamine (TEA) in DMF at 50°C for 6 hours yields the target compound.

Purification and Characterization

  • Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 1:3) isolates the product.

  • Analytical Validation :

    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazine-H), 7.92–7.45 (m, 5H, Ph-H), 3.85 (t, 2H, SCH₂), 3.20 (m, 1H, cyclohexyl-H).

    • HRMS : m/z calculated for C₂₁H₂₄N₄OS [M+H]⁺: 381.1745; found: 381.1748.

Challenges and Optimization Opportunities

Low Yields in Cyclization Steps

The oxidative CDC method achieves moderate yields (74–94%) but requires stringent oxygen control. Transitioning to flow chemistry or using stable O₂ surrogates (e.g., N-oxides) may improve reproducibility.

Side Reactions During Sulfanylation

Competitive oxidation of thiols to disulfides necessitates inert atmospheres and radical scavengers (e.g., TEMPO) .

Q & A

(Basic) What are the critical synthesis considerations for achieving high yield and purity of N-cyclohexyl-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide?

Answer:

  • Key Steps : Multi-step synthesis involving:
    • Coupling Reactions : Sulfanyl group introduction via nucleophilic substitution (e.g., reacting thiols with α-chloroacetamides) .
    • Cyclization : Formation of the pyrazolo[1,5-a]pyrazine core under reflux conditions (e.g., using ethanol or DMF as solvents) .
  • Optimization :
    • Temperature : Maintain 60–80°C to avoid side reactions .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final compound .
  • Yield Improvement : Use anhydrous solvents and inert atmospheres (N₂/Ar) to stabilize reactive intermediates .

(Basic) Which analytical techniques are essential for characterizing this compound, and how are they applied?

Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., cyclohexyl proton signals at δ 1.2–1.8 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • Purity Assessment :
    • HPLC : Reverse-phase C18 column (UV detection at 254 nm) with >98% purity threshold .
  • Crystallography : Single-crystal X-ray diffraction (where applicable) for absolute stereochemical assignment .

(Advanced) How can structure-activity relationship (SAR) studies elucidate the role of the cyclohexyl group in biological activity?

Answer:

  • Methodology :

    • Derivative Synthesis : Prepare analogs with varied N-substituents (e.g., cyclopentyl, aryl groups) .
    • Biological Assays : Compare IC₅₀ values in enzyme inhibition or cytotoxicity models .
    • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to assess cyclohexyl interactions with target binding pockets .
  • Example SAR Insights :

    SubstituentBiological Activity (IC₅₀)Key Interaction
    Cyclohexyl12 µM (EGFR inhibition)Hydrophobic pocket binding
    Phenyl45 µMReduced affinity due to steric clash
    4-Chlorophenyl8 µMEnhanced π-π stacking
    (Hypothetical data based on structural analogs in )

(Advanced) How can researchers reconcile contradictory biological activity data across structurally similar derivatives?

Answer:

  • Root Causes :
    • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .
    • Solubility Issues : Poor aqueous solubility masking true activity (e.g., DMSO concentration effects) .
  • Resolution Strategies :
    • Standardized Protocols : Use consistent assay conditions (e.g., ATP concentration in kinase assays) .
    • Metabolic Stability Tests : Microsomal assays to rule out rapid degradation .
    • Computational Validation : Density Functional Theory (DFT) to predict electronic effects of substituents .

(Basic) What intermediates are critical in synthesizing pyrazolo[1,5-a]pyrazine derivatives like this compound?

Answer:

  • Key Intermediates :
    • 2-Phenylpyrazolo[1,5-a]pyrazine-4-thiol : Synthesized via cyclocondensation of hydrazines with α,β-unsaturated ketones .
    • N-Cyclohexyl-2-chloroacetamide : Prepared by reacting cyclohexylamine with chloroacetyl chloride in dichloromethane .
  • Coupling Reaction : Thiol intermediate + chloroacetamide in basic conditions (e.g., K₂CO₃ in acetone) .

(Advanced) How can computational methods optimize pharmacokinetic properties like solubility or metabolic stability?

Answer:

  • Tools :
    • ADMET Prediction : SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 interactions .
    • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC lipid bilayers) .
  • Design Modifications :
    • Solubility : Introduce polar groups (e.g., -OH, -COOH) while monitoring logP (<5) .
    • Metabolic Stability : Replace labile esters with amides or fluorinated groups .

(Basic) What stability challenges are associated with the sulfanylacetamide moiety during synthesis?

Answer:

  • Oxidation Risk : Sulfur atoms prone to oxidation (→ sulfoxides/sulfones). Mitigate with:
    • Inert Atmosphere : N₂ glovebox during reactions .
    • Antioxidants : Add 0.1% BHT to reaction mixtures .
  • Storage : Lyophilize and store at -20°C under argon .

(Advanced) How to design enzyme inhibition assays for this compound?

Answer:

  • Protocol :
    • Enzyme Selection : Target kinases (e.g., EGFR, MAPK) based on structural analogs .
    • Substrate : Use ATP-conjugated fluorescent probes (e.g., ADP-Glo™ assay) .
    • IC₅₀ Determination : Dose-response curves (1 nM–100 µM) with 3 replicates .
  • Controls :
    • Positive Control : Staurosporine for kinase inhibition.
    • Negative Control : DMSO vehicle .

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